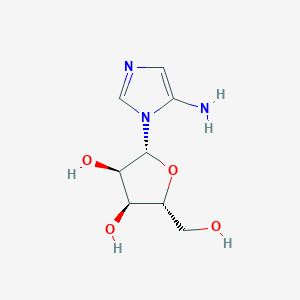

5-Aminoimidazole ribonucleoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-氨基咪唑核苷是一种生化化合物,在嘌呤核苷酸的形成中起着至关重要的作用,而嘌呤核苷酸是 DNA 和 RNA 的基本组成部分。 该化合物是咪唑和核糖的衍生物,参与各种生化途径,包括肌苷一磷酸的合成 .

准备方法

合成路线和反应条件

5-氨基咪唑核苷的合成通常涉及 5-氨基咪唑与核糖的反应。 一种常见的方法是非酶合成,该方法于 1988 年首次发表 。该方法涉及使用化学试剂来促进 5-氨基咪唑与核糖之间的反应,从而形成核苷。

工业生产方法

5-氨基咪唑核苷的工业生产通常涉及使用优化反应条件的大规模化学合成,以确保高产率和高纯度。 该过程可能包括纯化和结晶等步骤,以获得最终产品的使用形式 .

化学反应分析

反应类型

5-氨基咪唑核苷经历各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 该反应涉及用另一个官能团取代一个官能团。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 反应条件通常涉及控制温度和 pH 值以确保所需的结果 .

形成的主要产物

这些反应形成的主要产物取决于具体的反应类型和所用试剂。 例如,5-氨基咪唑核苷的氧化可能导致羧基化衍生物的形成,而还原可能产生胺衍生物 .

科学研究应用

Biochemical Role in Purine Biosynthesis

5-Aminoimidazole ribonucleoside serves as an essential intermediate in the biosynthesis of purine nucleotides. It is involved in the formation of inosine monophosphate (IMP), which is a precursor for both adenine and guanine nucleotides. The pathway includes several enzymatic steps where AICAR undergoes transformations to produce other key metabolites necessary for DNA and RNA synthesis.

| Step | Enzyme | Product |

|---|---|---|

| 1 | Phosphoribosylaminoimidazole carboxylase | 5′-Phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR) |

| 2 | 5-(Carboxyamino)imidazole ribonucleotide synthase | 5-(Carboxyamino)imidazole ribonucleotide (CAIR) |

| 3 | 5-(Carboxyamino)imidazole ribonucleotide mutase | Inosine monophosphate (IMP) |

Therapeutic Applications in Diabetes Management

AICAR has been studied for its potential therapeutic effects in managing Type II diabetes mellitus. Research indicates that AICAR activates AMP-activated protein kinase (AMPK), which plays a crucial role in enhancing glucose uptake and improving insulin sensitivity. In a study involving ob/ob mice, AICAR treatment normalized glucose levels and enhanced GLUT4 expression in skeletal muscle, demonstrating its potential as a therapeutic agent for glucose homeostasis .

Cancer Treatment and Differentiation Therapy

Recent studies have highlighted the role of AICAR in cancer treatment, particularly in acute myeloid leukemia (AML). AICAR has been shown to induce differentiation in primary AML blasts resistant to traditional therapies like all-trans retinoic acid (ATRA). The mechanism involves downregulation of pyrimidine metabolism pathways and upregulation of genes associated with hematopoietic cell lineage, indicating its potential as an adjunct treatment for AML .

Implications in Immunology

AICAR's role extends to immunology, where it has been investigated for its effects on immune responses. It has been observed to influence the production of adenosine, a potent anti-inflammatory mediator, which can modulate immune responses and may have implications for treating autoimmune diseases .

Genetic Studies and SNP Associations

Research has identified single nucleotide polymorphisms (SNPs) related to the ATIC gene that may influence patient responses to methotrexate (MTX) treatment in juvenile idiopathic arthritis (JIA). These studies suggest that variations in genes involved in the AICAR metabolic pathway can affect therapeutic outcomes, highlighting the importance of genetic profiling in personalized medicine .

Case Study 1: AICAR in Diabetes Management

- Objective : To assess the impact of AICAR on glucose metabolism.

- Method : Ob/ob mice received daily AICAR injections.

- Results : Significant improvement in glucose tolerance and GLUT4 expression was observed after one week.

- : AICAR effectively enhances glucose homeostasis but may have adverse effects on lipid profiles.

Case Study 2: Differentiation Induction in AML

- Objective : To evaluate AICAR's efficacy in inducing differentiation of AML blasts.

- Method : Primary AML samples were treated with AICAR and analyzed for differentiation markers.

- Results : AICAR treatment led to differentiation in resistant AML cells, correlating with increased sensitivity to DHODH inhibitors.

- : AICAR shows promise as a differentiation agent in non-APL AML therapy.

作用机制

5-氨基咪唑核苷的作用机制涉及其作为肌苷一磷酸合成中的中间体。 它刺激 AMP 依赖性蛋白激酶活性,这在调节细胞能量稳态中起着至关重要的作用 。 该化合物还影响各种分子靶点和途径,包括参与核苷酸合成和细胞代谢的途径 .

相似化合物的比较

类似化合物

5-氨基咪唑-4-甲酰胺核苷: 该化合物在结构和功能上相似,但具有额外的甲酰胺基团.

氨基咪唑核苷酸: 该化合物是嘌呤生物合成途径中的前体,并具有相似的生化特性.

独特性

5-氨基咪唑核苷因其在嘌呤核苷酸合成中的特殊作用以及其激活 AMP 依赖性蛋白激酶的能力而具有独特性。 这使得它成为研究和工业应用中的宝贵化合物 .

生物活性

5-Aminoimidazole ribonucleoside (AICAR) is a compound that has garnered significant attention due to its diverse biological activities, particularly in metabolic regulation and cellular differentiation. This article explores the biological activity of AICAR, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of AICAR

AICAR is an intermediate in purine nucleotide biosynthesis and plays a crucial role in various metabolic pathways. It is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK leads to numerous downstream effects, including enhanced glucose uptake and lipid metabolism, making AICAR a compound of interest for treating metabolic disorders such as Type II diabetes and certain cancers.

AMPK Activation:

AICAR acts primarily by activating AMPK, which is involved in several metabolic processes. When activated, AMPK promotes glucose uptake in skeletal muscle and inhibits fatty acid synthesis in the liver. This dual action helps to lower blood glucose levels and improve insulin sensitivity.

Differentiation Induction:

Recent studies have indicated that AICAR can induce differentiation in various cell types, including hematopoietic cells. For instance, it has been shown to promote differentiation in acute myeloid leukemia (AML) blasts resistant to conventional therapies like all-trans retinoic acid (ATRA) through modulation of pyrimidine metabolism pathways .

Case Studies and Experimental Data

-

Glucose Homeostasis in Ob/Ob Mice:

- A study demonstrated that AICAR treatment normalized glucose concentrations in ob/ob mice within one hour, with sustained effects for up to four hours. After one week of daily administration, improvements were observed in glucose tolerance and increased expression of GLUT4 and hexokinase II proteins in skeletal muscle .

- Table 1: Effects of AICAR on Glucose Metabolism

Parameter Control (NaCl) AICAR Treatment Glucose Concentration (mg/dL) 250 ± 20 120 ± 15 GLUT4 Expression (Relative) 1.0 2.5 Hexokinase II Expression 1.0 3.0 -

Differentiation in AML Blasts:

- In a study involving primary AML blasts from patients, AICAR was found to induce differentiation despite resistance to other treatments. RNA sequencing revealed downregulation of pathways associated with pyrimidine metabolism and upregulation of genes related to hematopoietic lineage .

- Table 2: Gene Expression Changes Induced by AICAR

Gene Set Control Expression AICAR Expression Pyrimidine Metabolism Pathway High Low Hematopoietic Lineage Genes Low High

Therapeutic Applications

AICAR's ability to modulate metabolic pathways positions it as a potential therapeutic agent for several conditions:

- Type II Diabetes: By enhancing glucose uptake and improving insulin sensitivity, AICAR may serve as a novel treatment option for managing blood sugar levels.

- Cancer Therapy: Its role in promoting differentiation in cancer cells suggests that AICAR could be utilized as part of combination therapies for certain leukemias .

- Neuroprotection: Preliminary findings indicate that AICAR may have immunomodulatory effects beneficial for neurodegenerative diseases such as multiple sclerosis .

属性

分子式 |

C8H13N3O4 |

|---|---|

分子量 |

215.21 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1 |

InChI 键 |

NKYAAYKKNSYIIW-XVFCMESISA-N |

SMILES |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

手性 SMILES |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

规范 SMILES |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。